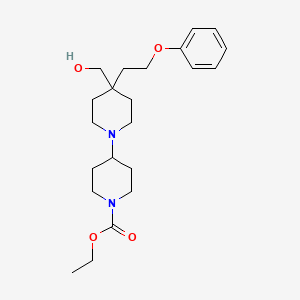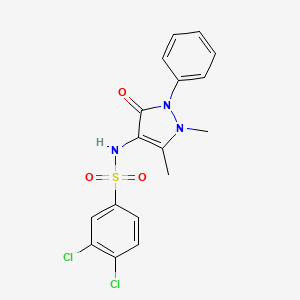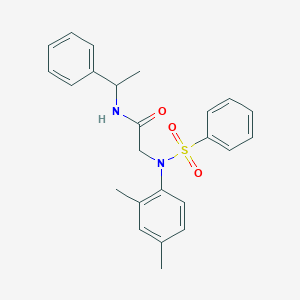![molecular formula C22H24N4O2 B5013340 4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol](/img/structure/B5013340.png)
4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol, also known as PCTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PCTP is a member of the triazole family and is synthesized using a specific method that involves several chemical reactions.
Mécanisme D'action
4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol exerts its therapeutic effects through its interaction with specific molecular targets in the body. This compound has been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to regulate the expression of genes involved in fibrosis, leading to a reduction in fibrosis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to reduce fibrosis by regulating the expression of genes involved in fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been found to have low toxicity, making it safe for use in lab experiments. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol. One area of research is the development of this compound-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the exploration of this compound's potential as an anti-fibrotic agent. Additionally, further studies are needed to explore the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol involves several chemical reactions, including the reaction of 4-phenyl-1,2,3-triazole with 4-piperidinone in the presence of a base, followed by the reaction of the resulting compound with 2-phenylethyl isocyanate. The final product is obtained after purification using column chromatography. This method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-fibrotic effects. This compound has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(4-hydroxy-4-phenylpiperidin-1-yl)-[1-(2-phenylethyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(20-17-26(24-23-20)14-11-18-7-3-1-4-8-18)25-15-12-22(28,13-16-25)19-9-5-2-6-10-19/h1-10,17,28H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEBPKZJEHOMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C(=O)C3=CN(N=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-bis[(4-methoxy-1-naphthyl)methyl]-2-phenylethanamine](/img/structure/B5013264.png)


![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5013277.png)


![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-1,5-dichloro-3-methylbenzene](/img/structure/B5013298.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5013319.png)
![5-cyclopropyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5013320.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-fluorophenyl)propanamide](/img/structure/B5013323.png)
![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5013354.png)
